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Compound of Interest

Compound Name: Diphenicillin sodium

Cat. No.: B15494851

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzylpenicillin sodium, commonly known as Penicillin G sodium. The nomenclature
"Diphenicillin sodium" is not standard; based on the chemical structure of Penicillin G which
contains a benzyl group (a phenylmethyl group), it is understood that the query pertains to this
widely used antibiotic. This document compiles Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual atoms.

The following tables summarize the proton (*H) and carbon-13 (33C) NMR chemical shift data
for the potassium salt of Penicillin G, which is structurally analogous to the sodium salt in
solution.

Table 1: *H NMR Spectroscopic Data for Penicillin G Potassium
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Chemical Shift (ppm) Multiplicity Assighment

1.48 Singlet Methyl protons (C(CHs)z2)
1.59 Singlet Methyl protons (C(CHs)z2)
3.56 Singlet Methylene protons (CsHsCHz)
4.19 Singlet C3-H

5.41 Doublet C5-H

5.49 Doublet C6-H

7.21-7.35 Multiplet Aromatic protons (CeHsCHz)
7.75 Doublet Amide proton (-NH-)

Note: Data is referenced from publicly available spectra for Penicillin G potassium salt.

Table 2: 13C NMR Spectroscopic Data for Penicillin G Potassium
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Chemical Shift (ppm) Assighment

27.2 Methyl carbon (C(CHs)z2)

31.0 Methyl carbon (C(CHs)z2)

43.4 Methylene carbon (CsHsCH2)
58.6 C6

65.1 C5

68.8 C3

72.8 C2

127.0-129.5 Aromatic carbons (CsHsCH2)
135.8 Aromatic ipso-carbon (CeHsCH2)
167.5 Carboxylate carbon (-COO™)
172.1 Amide carbonyl carbon (-NHCO-)
176.3 B-Lactam carbonyl carbon

Note: Data is compiled from spectral databases for Penicillin G potassium salt.[1]
A general protocol for the NMR analysis of penicillin derivatives is outlined below.

o Sample Preparation: Dissolve approximately 10-20 mg of the Penicillin G sodium salt in a
suitable deuterated solvent (e.g., D20, DMSO-de). The choice of solvent can influence the
chemical shifts of labile protons.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for protons.

o Data Acquisition:

o 'H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and a pulse angle of 30-45 degrees.
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o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans is generally required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. The chemical shifts are typically referenced to an internal standard,
such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

The IR spectrum of Penicillin G sodium is characterized by several key absorption bands
corresponding to its functional groups.

Table 3: Key IR Absorption Bands for Penicillin G Sodium

Wavenumber (cm—?) Intensity Assignment
~3350 Strong N-H stretching (amide)
~1765 Strong C=0 stretching (B-lactam ring)
~1670 Strong C=0 stretching (amide | band)

C=0 stretching (carboxylate
~1600 Strong ]

anion)

) N-H bending and C-N

~1515 Medium ) )

stretching (amide Il band)
~1300 Medium C-N stretching

C-H out-of-plane bending
~700 Strong

(monosubstituted benzene)

Note: Data is compiled from the NIST Chemistry WebBook and other spectroscopic resources.
[2][3] The B-lactam carbonyl stretch is a highly characteristic peak for penicillins.[3]
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Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR
spectra.

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid Penicillin G sodium sample (e.g., 1 mg)
with approximately 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture to
a fine powder and press it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly
onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal

sample preparation.
 Instrumentation: Use a benchtop FTIR spectrometer.

» Data Acquisition: Record the spectrum, typically in the mid-IR range of 4000-400 cm~2.[4]
Perform a background scan (of air or the pure ATR crystal) before scanning the sample. Co-
add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions, providing information about the molecular weight and structure of the analyte.

The mass spectrum of Penicillin G provides the molecular weight and characteristic
fragmentation patterns.

Table 4: Mass Spectrometry Data for Penicillin G
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m/z (Mass-to-Charge

. lon Description
Ratio)
Protonated molecule of
335.1 [M+H]+ o )
Penicillin G (free acid form)
Sodium adduct of Penicillin G
357.1 [M+Na]* .
(free acid form)
Result of the retro 2+2 Diels-
Alder-type fragmentation of the
174 Fragment ] o
B-lactam ring, characteristic of
the penicillin nucleus.[5]
Corresponds to the penam
160 Fragment

nucleus fragment

Note: The observed m/z values can vary depending on the ionization technique and the salt
form of the starting material. The free acid molecular weight is 334.39 g/mol . The sodium salt
has a molecular weight of 356.37 g/mol .[2]

Liguid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of

pharmaceuticals like penicillins.

o Sample Preparation: Prepare a dilute solution of Penicillin G sodium in a suitable solvent
system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid

ionization.

e Chromatographic Separation (LC):

[¢]

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-
Performance Liquid Chromatography (UHPLC) system.

[¢]

Use a reverse-phase column (e.g., C18) for separation.

[e]

Employ a gradient elution with a mobile phase consisting of an agueous component (e.g.,
water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic
acid).[6]
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« lonization and Mass Analysis (MS):

o The eluent from the LC column is introduced into the mass spectrometer's ion source.
Electrospray ionization (ESI) is a common choice for penicillins, typically operated in
positive ion mode.[6]

o The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z
ratio.

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to
induce fragmentation of the parent ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a pharmaceutical substance like Penicillin G sodium.
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Caption: Workflow for Pharmaceutical Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15494851?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_113-98-4_13CNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=B6005075&Mask=80
https://www.mdpi.com/2073-8994/13/1/106
https://www.azom.com/article.aspx?ArticleID=24704
https://pubmed.ncbi.nlm.nih.gov/810468/
https://pubmed.ncbi.nlm.nih.gov/810468/
https://swfrec.ifas.ufl.edu/hlb/database/pdf/2_Aldeek_15.pdf
https://www.benchchem.com/product/b15494851#spectroscopic-data-of-diphenicillin-sodium-nmr-ir-ms
https://www.benchchem.com/product/b15494851#spectroscopic-data-of-diphenicillin-sodium-nmr-ir-ms
https://www.benchchem.com/product/b15494851#spectroscopic-data-of-diphenicillin-sodium-nmr-ir-ms
https://www.benchchem.com/product/b15494851#spectroscopic-data-of-diphenicillin-sodium-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15494851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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